2-[4-(methylsulfanyl)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-[4-(methylsulfanyl)phenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidine ring, and a methylsulfanyl group attached to the phenyl ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methylsulfanyl)phenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. The reaction is carried out under reflux conditions using methanol sodium (MeONa) in butanol (BuOH) as the solvent . The reaction conditions can be adjusted to selectively form either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(methylsulfanyl)phenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent for the methylsulfanyl group.
Substitution: Benzylamine (BnNH2) can be used for the substitution of the methylsulfanyl group after prior oxidation.
Major Products Formed
Scientific Research Applications
2-[4-(methylsulfanyl)phenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(methylsulfanyl)phenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these enzymes, the compound can exert antiproliferative effects, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and have been studied for their antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also share a similar core structure and have shown potential as kinase inhibitors.
Uniqueness
2-[4-(methylsulfanyl)phenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of the benzothieno ring fused with the pyrimidine ring and the methylsulfanyl group attached to the phenyl ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C17H18N2OS2 |
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Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H18N2OS2/c1-21-11-8-6-10(7-9-11)15-18-16(20)14-12-4-2-3-5-13(12)22-17(14)19-15/h6-9,15,19H,2-5H2,1H3,(H,18,20) |
InChI Key |
OMAVCDVBFOGLHH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Origin of Product |
United States |
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